molecular formula C12H24O2 B075988 2-Hexyl-5,5-dimethyl-1,3-dioxane CAS No. 13273-90-0

2-Hexyl-5,5-dimethyl-1,3-dioxane

Cat. No. B075988
CAS RN: 13273-90-0
M. Wt: 200.32 g/mol
InChI Key: VWWWESAUUDUBMA-UHFFFAOYSA-N
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Description

2-Hexyl-5,5-dimethyl-1,3-dioxane is a chemical compound with the molecular formula C12H24O2 . It has a molecular weight of 200.31776 .


Molecular Structure Analysis

The molecular structure of 2-Hexyl-5,5-dimethyl-1,3-dioxane consists of a six-membered dioxane ring with two methyl groups attached to the same carbon atom and a hexyl group attached to an adjacent carbon .


Physical And Chemical Properties Analysis

2-Hexyl-5,5-dimethyl-1,3-dioxane has a boiling point of 231.9ºC at 760mmHg and a density of 0.868g/cm3 .

Scientific Research Applications

  • Conformational Studies : It has been found that derivatives of 1,3-dioxanes, like 2-Hexyl-5,5-dimethyl-1,3-dioxane, exist primarily in a chair conformation with the orientation of substituents affecting the stability of this conformation (Kraiz, 1985).

  • Quantum Chemical Analysis : A quantum chemical study indicated that 5,5-dimethyl-1,3-dioxane can isomerize to form different compounds, highlighting the potential for chemical transformations involving similar structures (Kurilova & Kantor, 2021).

  • Synthesis of Derivatives : Research has shown the feasibility of hydrogenating 1,3-dioxanes to produce various alkoxy derivatives, which has implications for synthesizing new compounds (Paczkowski & Hölderich, 1997).

  • Copolymerization : Studies on the copolymerization of unsaturated 1,3-dioxane derivatives, which may include 2-Hexyl-5,5-dimethyl-1,3-dioxane, suggest potential applications in creating new polymeric materials (Maślińska-Solich, 1975).

  • Spectroscopic Analysis : Spectroscopy studies of similar compounds provide insights into the impact of alkyl substitution on ring geometry, which is crucial for understanding the properties of 2-Hexyl-5,5-dimethyl-1,3-dioxane (Mamleev et al., 2012).

  • Antibacterial Activity : Research on dimethoxane, a related compound, has demonstrated significant antibacterial properties, suggesting potential biomedical applications for 1,3-dioxane derivatives (Woolfson, 1977).

  • Oxidation Studies : The oxidation behavior of 1,3-dioxanes has been explored, providing important information for potential chemical synthesis and industrial applications (Akbalina et al., 2002).

properties

IUPAC Name

2-hexyl-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-11-13-9-12(2,3)10-14-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWWESAUUDUBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1OCC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157736
Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexyl-5,5-dimethyl-1,3-dioxane

CAS RN

13273-90-0
Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Record name 2-hexyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RJ Taillefer, SE Thomas, Y Nadeau… - Canadian Journal of …, 1980 - cdnsciencepub.com
A systematic investigation of the reaction between ozone and acetals to form acetal hydrotrioxides A has been undertaken. The stoichiometry of the reaction has been shown to be 1:1 in …
Number of citations: 40 cdnsciencepub.com
C Wang, FS Kim, G Ren, Y Xu, Y Pang… - Journal of Polymer …, 2010 - Wiley Online Library
Head‐to‐tail regioregular poly(3‐heptanoylthiophene) (PHOT) was synthesized by Ni‐catalyzed polycondensation of the 2,2‐dimethyl‐1,3‐propanediol‐protected Grignard monomer …
Number of citations: 20 onlinelibrary.wiley.com
YN Luponosov, J Min, AN Solodukhin… - Journal of Materials …, 2016 - pubs.rsc.org
Synthesis of a series of star-shaped oligomers having a novel electron donating tris(2-methoxyphenyl)amine (m-TPA) core, which is linked through a bithiophene or terthiophene π-…
Number of citations: 33 pubs.rsc.org
C Wang - 2013 - search.proquest.com
Conjugated polymers (CPs) are a unique class of materials because they possess the electronic properties of semi-conductors and processability of polymers. Their electronic and …
Number of citations: 3 search.proquest.com

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